2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Description
Properties
IUPAC Name |
2-[methyl-(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVFTAAFGMFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid, also known by its chemical identifier CWB95290, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.26 g/mol. The compound features a complex structure that includes a pyrazole ring substituted with a pyrrole moiety and a formamido group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through cyclization reactions involving hydrazine and appropriate precursors.
- Introduction of the pyrrole group via substitution reactions.
- Finalization of the structure through the addition of the formamido group, which enhances its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 3.0 µM, indicating potent anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.0 |
| Compound B | A549 | 5.0 |
| Compound C | HCT116 | 0.55 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may act as an antagonist to specific receptors involved in inflammatory pathways, similar to other pyrazole derivatives that have shown efficacy in inhibiting CRTh2 receptors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may bind to various receptors or enzymes, altering their activity and leading to therapeutic effects.
- Signal Pathway Modulation : It could modulate signaling pathways associated with cancer cell proliferation and survival, particularly through the inhibition of kinases involved in cell cycle regulation.
Case Studies
Several studies have explored the potential applications of similar compounds in clinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole acetic acid derivatives were evaluated for their CRTh2 antagonistic activity, revealing promising results for treating allergic inflammation .
- Anticancer Efficacy : Research on benzamide derivatives indicated that modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that further exploration into structural variations could yield even more potent compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the pyrrole moiety enhances the biological activity against various cancer cell lines. For instance, a study demonstrated that compounds similar to 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid showed significant cytotoxicity in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | PC-3 | 15.0 | |
| 2-{N-methyl... | MCF-7 | 10.0 |
Pharmacological Applications
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .
Table 2: Anti-inflammatory Activity
| Experimental Model | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | 25 | 70 | |
| Acute Inflammation | 50 | 65 |
Biochemical Applications
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests potential therapeutic applications in pain management and chronic inflammatory diseases .
Table 3: Enzyme Inhibition Data
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazole derivatives, researchers found that the introduction of the pyrrole ring significantly enhanced the anticancer efficacy against human cancer cell lines. The study concluded that modifications to the structure could lead to more potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively reduced the levels of TNF-alpha and IL-6 in an animal model of arthritis. This suggests a mechanism through which the compound could be developed into a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
*Molecular weight calculated based on formula from CAS data .
Key Observations:
Structural Variations :
- The target compound distinguishes itself through the pyrazole-pyrrole hybrid core , absent in simpler pyrazole derivatives like D5 or pyrrole-based drugs like tolmetin. This hybrid structure may enhance π-stacking interactions in biological systems .
- Substituent Effects : The N-methyl formamido group in the target compound contrasts with the carbamoyl linkage in Compound 15 and the benzoyl group in tolmetin. These differences influence solubility, bioavailability, and target binding .
Synthetic Yields: Compounds with benzimidazole cores (e.g., Compound 14) show moderate yields (53–67%), suggesting challenges in multi-step syntheses.
Biological Relevance: Antibiotic Adjuvants: Compound 15 demonstrates activity against carbapenem-resistant A. The target compound’s structural similarity suggests analogous applications. Anti-Inflammatory Activity: Tolmetin’s success as an NSAID underscores the importance of the pyrrole-acetic acid motif, though substitution patterns dictate specificity .
Commercial Availability :
- Related compounds, such as (1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine , are listed as discontinued, indicating challenges in stability or scalability .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized via condensation reactions of hydrazine derivatives with β-dicarbonyl compounds or β-enamino diketones. This approach is well-documented and allows regioselective substitution at pyrazole positions:
Pyrrole Ring Incorporation
The pyrrole substituent at the 5-position of the pyrazole is typically introduced via:
- N-alkylation or coupling reactions involving pyrrole derivatives.
- Palladium-catalyzed cross-coupling methods (e.g., Sonogashira or Suzuki couplings) to attach pyrrole rings to halogenated pyrazole intermediates.
Preparation of the Formamidoacetic Acid Moiety
Formation of the Formamido Linkage
The formamido group (-NH-CHO-) connecting the pyrazole and acetic acid is introduced through:
- Condensation of an amine-bearing pyrazole intermediate with formylating agents.
- Use of formamide derivatives or formylation reagents under controlled conditions to avoid side reactions.
Attachment of the Acetic Acid Group
The acetic acid moiety is generally introduced by:
- Alkylation of the formamido nitrogen with haloacetic acid derivatives (e.g., bromoacetic acid or esters).
- Subsequent hydrolysis of esters to yield the free acid.
Representative Synthetic Route
A plausible synthetic sequence based on literature precedents and patent disclosures is as follows:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-yl intermediate | Condensation of methylhydrazine with β-enamino diketones; N-alkylation with methyl iodide; Pd-catalyzed coupling with pyrrole derivatives | Formation of substituted pyrazole-pyrrole intermediate |
| 2 | Formylation of amino group to form formamido linkage | Treatment with formylating agent (e.g., formic acid derivatives or formamide under acidic conditions) | Introduction of formamido group |
| 3 | Alkylation with haloacetic acid ester | Reaction with methyl bromoacetate or similar alkylating agent in presence of base | Formation of ester-linked intermediate |
| 4 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis to yield free acetic acid moiety | Final product: 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid |
Detailed Reaction Conditions and Optimization
- Pyrazole synthesis : Use of N,N-dimethylformamide dimethyl acetal (DMF·DMA) to generate β-enamino diketones, followed by hydrazine condensation, ensures regioselectivity and high yields.
- N-methylation : Methylation of pyrazole nitrogen is achieved using methyl iodide or methyl sulfate under basic conditions, typically at 60–80°C.
- Pyrrole coupling : Palladium-catalyzed cross-coupling reactions are performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate or cesium carbonate.
- Formylation : Formylation is carried out under mild acidic conditions to avoid decomposition, often using formic acid derivatives or formamide with dehydrating agents.
- Ester hydrolysis : Hydrolysis is conducted in aqueous acidic or basic media at moderate temperatures (25–60°C) to convert esters to acids without racemization or degradation.
Purity and Yield Considerations
- The final compound is typically isolated with purity above 98%, with individual impurities below 0.15% and total impurities below 1.5% by weight, ensuring pharmaceutical-grade quality.
- Optimization of leaving groups in alkylation steps (e.g., using chloride instead of sulfoxide) improves yields significantly.
- One-pot procedures combining condensation and cyclization steps have been reported to enhance efficiency and yield by avoiding isolation of intermediates.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine condensation with β-enamino diketones | Hydrazine, β-enamino diketones, DMF·DMA | Room temp to 80°C | 70–85 | Regioselective formation |
| Pyrrole attachment | Pd-catalyzed coupling | Pd catalyst, pyrrole derivative, base, DMF | 60–100°C | 60–75 | Cross-coupling efficiency depends on leaving group |
| Formamido linkage formation | Formylation of amine | Formic acid derivatives, acid catalyst | Mild acidic, 25–60°C | 80–90 | Avoids side reactions |
| Acetic acid attachment | Alkylation with haloacetic ester | Methyl bromoacetate, base | 60–80°C | 75–85 | Ester hydrolysis follows |
| Ester hydrolysis | Acid/base hydrolysis | HCl or NaOH aqueous solution | 25–60°C | >90 | Final acid obtained |
The preparation of this compound involves a multi-step synthetic sequence combining well-established heterocyclic chemistry methods with precise functional group transformations. Key steps include pyrazole ring synthesis via hydrazine condensation, pyrrole ring installation through palladium-catalyzed coupling, formamido linkage formation by controlled formylation, and acetic acid moiety introduction via alkylation and hydrolysis. Optimization of reaction conditions and choice of reagents significantly influence yield and purity. Recent advances in one-pot synthesis and improved leaving groups have enhanced the efficiency of this synthetic route.
This synthesis pathway is supported by diverse sources, including peer-reviewed articles on pyrazole chemistry, patents describing related acetic acid derivatives, and comprehensive reviews on heterocyclic drug synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-acetic acid derivatives typically involves cyclocondensation, alkylation, and hydrolysis steps. For example, analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions . For the target compound, substituting chloroacetyl chloride with a suitable base (e.g., K₂CO₃ in DMF) could facilitate alkylation. Reaction optimization should explore:
- Solvent polarity : DMF or dichloromethane (DCM) for solubility and reactivity .
- Temperature : Room temperature for stability vs. reflux for faster kinetics .
- Base selection : K₂CO₃ for mild conditions or triethylamine for stronger deprotonation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Combined experimental-theoretical approaches are critical. For pyrazole derivatives:
- X-ray crystallography : Resolves bond lengths and angles (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid structure was confirmed via single-crystal XRD) .
- FT-IR and NMR : Validate functional groups (e.g., formamido and acetic acid moieties) and substituent positions. Discrepancies between experimental and computed spectra (e.g., using DFT) should be addressed by refining computational parameters .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Integrate computational tools for reaction path prediction and property optimization:
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model intermediates and transition states, as demonstrated in ICReDD’s workflow for reaction design .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, pyrazole-carboxamide analogs have been studied for receptor binding .
Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:
- Solvent correction in DFT : Apply polarizable continuum models (PCM) to simulate solvent interactions .
- Dynamic NMR studies : Detect tautomeric equilibria (e.g., pyrazole ring proton shifts) under variable temperatures .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded spectra .
Q. What strategies are effective in scaling up the synthesis while maintaining purity for pharmacological assays?
- Methodological Answer : Scale-up requires balancing efficiency and impurity control:
- Process control : Implement inline monitoring (e.g., HPLC) to track intermediates .
- Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures for carboxylic acid derivatives) .
- Impurity profiling : Compare with Pharmacopeial guidelines (e.g., ≤0.1% for individual impurities) using validated HPLC methods .
Q. What safety protocols are critical when handling reactive intermediates (e.g., chloroacetyl chloride) during synthesis?
- Methodological Answer : Follow institutional chemical hygiene plans:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
